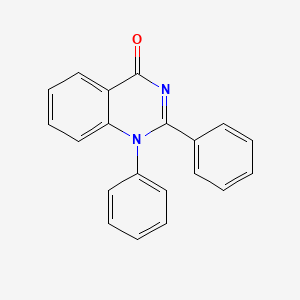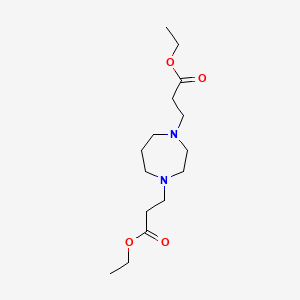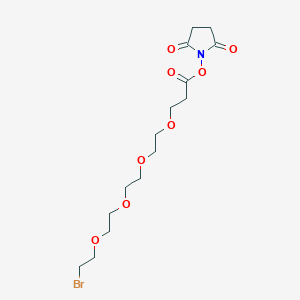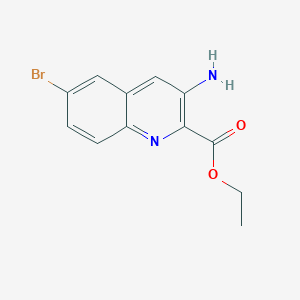![molecular formula C7H5Br2N3 B11835646 5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11835646.png)
5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of bromine atoms at positions 5 and 7, along with a methyl group at position 1, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-imidazole-4-amine with brominated pyridine derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in Suzuki and Buchwald-Hartwig coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or DMF.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications.
Scientific Research Applications
5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the imidazopyridine core play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-1H-imidazo[4,5-b]pyridine: Lacks the bromine atoms and has different reactivity and biological activity.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Contains an amino group and a phenyl ring, leading to different applications and properties.
Uniqueness
The presence of bromine atoms at positions 5 and 7 in 5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine makes it unique compared to other imidazopyridines. These bromine atoms enhance its reactivity in substitution and coupling reactions, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C7H5Br2N3 |
|---|---|
Molecular Weight |
290.94 g/mol |
IUPAC Name |
5,7-dibromo-1-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5Br2N3/c1-12-3-10-7-6(12)4(8)2-5(9)11-7/h2-3H,1H3 |
InChI Key |
SHDDSNMWAUOWOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=CC(=N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate](/img/structure/B11835565.png)


![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]-](/img/structure/B11835587.png)




![tert-Butyl spiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B11835603.png)

![2-Amino-4-chloro-7-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11835614.png)


